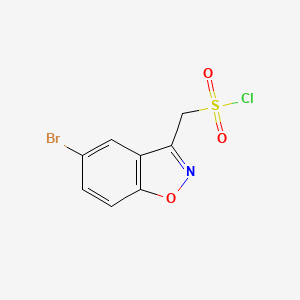

(5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride

Beschreibung

(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride is a halogenated benzoxazole derivative containing a methanesulfonyl chloride functional group. This compound is structurally characterized by a benzoxazole core substituted with a bromine atom at the 5-position and a methanesulfonyl chloride group at the 3-position. It is typically used in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules, particularly in pharmaceutical and agrochemical research. Its reactivity stems from the electrophilic sulfonyl chloride moiety, which readily participates in nucleophilic substitution or coupling reactions.

The compound’s hazards align with those of other methanesulfonyl chlorides, including acute toxicity (oral, dermal, inhalation), skin/eye corrosion, and environmental toxicity (H314, H318, H330, H412). Proper handling requires stringent personal protective equipment (PPE) and engineering controls (e.g., local exhaust ventilation).

Eigenschaften

IUPAC Name |

(5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO3S/c9-5-1-2-8-6(3-5)7(11-14-8)4-15(10,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQXPEBGABANKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NO2)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (5-Bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride typically involves the reaction of 5-bromo-1,2-benzoxazole with methanesulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully monitored to ensure consistency and quality of the final product . The scalability of the synthesis process makes it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoxazole ring.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives, while oxidation can lead to sulfone derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential applications in developing pharmaceuticals targeting various diseases. Notably, it has shown promise as an inhibitor of sodium channels, particularly NAV1.7, which are implicated in pain signaling pathways. This characteristic makes it a candidate for treating sodium channel-mediated conditions such as neuropathic pain and other related disorders .

Case Study: Sodium Channel Inhibition

A study focusing on substituted benzoxazoles highlighted their effectiveness as sodium channel inhibitors. The research demonstrated that derivatives of (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride could effectively inhibit NAV1.7 channels, suggesting potential therapeutic applications in pain management .

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride. Research indicates that derivatives can exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. For instance, compounds derived from this scaffold showed promising IC50 values against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 12a | A549 | 19.53 ± 1.05 |

This table summarizes the anticancer activity of selected derivatives based on their IC50 values against specific cancer cell lines.

The biological activity of (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride extends beyond anticancer properties. It has been shown to possess antimicrobial activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism disrupts bacterial growth and replication, positioning the compound as a potential candidate for antibiotic development.

Wirkmechanismus

The mechanism of action of (5-Bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles, which allows it to form covalent bonds with various biological targets . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride is compared to structurally related sulfonyl chlorides:

Table 1: Key Properties and Hazards of Sulfonyl Chlorides

Notes:

- Reactivity : Methanesulfonyl chloride exhibits higher volatility and reactivity due to its smaller alkyl chain compared to the brominated benzoxazole derivative. The bromine substituent and benzoxazole ring in the latter likely reduce volatility but may enhance stability in certain reactions.

- Toxicity : The brominated derivative’s acute toxicity is inferred to align with methanesulfonyl chloride (H301, H311, H330), though specific data are lacking. Tosyl chloride is less acutely toxic, reflecting its bulkier aromatic structure.

- Environmental Impact : All compounds listed exhibit chronic aquatic toxicity (H412/H411/H410), necessitating strict containment during disposal.

Key Research Findings:

Synthetic Utility : Unlike tosyl chloride, (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride’s bromine and heterocyclic core enable dual functionalization (e.g., Suzuki coupling followed by sulfonylation).

Stability : The benzoxazole ring enhances thermal stability compared to benzene sulfonyl chloride, which decomposes at lower temperatures.

Limitations and Recommendations

The provided evidence focuses on methanesulfonyl chloride, and direct data for (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride are scarce. Further studies should prioritize:

- Experimental determination of acute toxicity (oral, dermal, inhalation).

- Comparative analysis of reaction kinetics with nucleophiles (e.g., amines, alcohols).

- Environmental fate studies to assess bioaccumulation and degradation pathways.

For authoritative guidance, consult databases such as NITE (Japan), RTECS , and IATA regulations , which are cited in the SDS.

Biologische Aktivität

(5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

The chemical structure of (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride can be represented as follows:

This compound features a benzoxazole ring, which is known for its ability to interact with various biological targets due to its unique electronic properties.

The biological activity of (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride is primarily attributed to its role as a sulfamoyl chloride derivative. It is believed to act through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with sodium channels such as NaV1.7, which are implicated in pain modulation and other neurological functions .

- Receptor Interaction : Its structure allows it to bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways .

- Cytotoxic Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride may also exhibit anti-cancer properties .

Antimicrobial Activity

Research indicates that derivatives of benzoxazole compounds possess antimicrobial properties. For instance, the minimal inhibitory concentrations (MIC) for certain derivatives against bacterial strains such as Bacillus subtilis and Escherichia coli have been documented, suggesting that (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride could exhibit similar activities .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Bacillus subtilis |

| Compound B | 16 | Escherichia coli |

Cytotoxicity

The cytotoxic effects of benzoxazole derivatives have been studied extensively. The compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HepG2 (Liver) | 25 |

These findings highlight the potential use of (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride in cancer therapy .

Case Studies

Several studies have focused on the biological activity of benzoxazole derivatives:

- Pain Management : A study demonstrated that compounds targeting NaV1.7 channels could effectively reduce neuropathic pain in animal models . This suggests that (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride may have similar therapeutic applications.

- Anticancer Properties : Research on related compounds has shown that they can induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway . This positions the compound as a potential lead for developing new anticancer agents.

Q & A

Q. What are the established synthetic routes for (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride?

The synthesis typically involves three key steps:

- Benzoxazole core formation : Cyclization of 2-aminophenol derivatives with carbonyl precursors under acidic or thermal conditions.

- Bromination : Electrophilic substitution at the 5-position of the benzoxazole ring using brominating agents (e.g., NBS or Br₂ with Lewis acids like FeCl₃) .

- Sulfonyl chloride introduction : Chlorosulfonation of the methyl group via reaction with chlorosulfonic acid (ClSO₃H), followed by purification via recrystallization or column chromatography. Methodological Note: Monitor reaction progress using TLC or HPLC to optimize intermediate yields.

Q. How is this compound characterized to confirm structural integrity?

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), sulfonyl chloride (δ 3.5–4.0 ppm for methyl group), and benzoxazole carbons .

- IR : Confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹) and benzoxazole (C=N stretch at ~1610 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M]⁺) should match the molecular weight (C₈H₅BrClNO₃S, ~310.5 g/mol).

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

- Storage : Keep in a dry, cool place away from bases and nucleophiles (e.g., amines, alcohols) to prevent uncontrolled hydrolysis.

Advanced Research Questions

Q. How do transition metal catalysts influence key coupling reactions in synthesizing the benzoxazole core?

- Palladium-Catalyzed Coupling : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., Xantphos) enables Buchwald-Hartwig amination to form the benzoxazole ring from o-haloanilines and carbonyl precursors .

- Mechanistic Insight : Ligand choice affects oxidative addition rates and regioselectivity. For example, bulky ligands suppress β-hydride elimination in cross-couplings . Data Analysis Tip: Compare yields and byproduct profiles under Pd vs. Ni catalysis to identify optimal conditions.

Q. How can researchers resolve contradictions in reaction outcomes when varying bromination conditions?

- Case Study : If Br₂/FeCl₃ yields undesired di-brominated byproducts, switch to NBS in DMF at 0°C to enhance mono-bromination selectivity .

- Troubleshooting : Use DFT calculations to predict bromine’s electrophilic attack sites on the benzoxazole ring, guided by electron-donating/withdrawing effects of substituents .

Q. What strategies optimize regioselectivity during sulfonyl chloride introduction?

- Directed Chlorosulfonation : Pre-functionalize the methyl group with a directing moiety (e.g., trimethylsilyl) to enhance sulfonation efficiency at the desired position.

- Kinetic Control : Perform reactions at low temperatures (−10°C) to favor monosulfonation over polysulfonation .

Q. How does solvent polarity impact the stability of (5-bromo-1,2-benzoxazol-3-yl)methanesulfonyl chloride?

- Hydrolysis Mitigation : Use aprotic solvents (e.g., dichloromethane, THF) to minimize nucleophilic attack by water on the sulfonyl chloride group.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to determine shelf-life in different solvents .

Data Contradiction Analysis

Q. Why might catalytic systems yield inconsistent results in benzoxazole formation?

- Hypothesis : Trace moisture or oxygen may deactivate Pd catalysts.

- Validation : Compare reaction yields under strict inert (N₂/Ar) vs. ambient atmospheres. Use Glovebox techniques for moisture-sensitive steps .

Q. How to address unexpected byproducts during chlorosulfonation?

- Root Cause : Over-sulfonation or ClSO₃H decomposition.

- Solution : Titrate ClSO₃H slowly at 0°C and quench excess reagent with ice-cold NaHCO₃ immediately after reaction completion .

Methodological Best Practices

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates. For the final compound, recrystallize from toluene/hexane mixtures.

- Scale-Up : Conduct calorimetry studies to assess exothermic risks during bromination and sulfonation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.